molecular formula C7H4BrNO5 B3264928 4-Bromo-5-hydroxy-2-nitrobenzoic acid CAS No. 39978-90-0

4-Bromo-5-hydroxy-2-nitrobenzoic acid

Cat. No.: B3264928
CAS No.: 39978-90-0
M. Wt: 262.01 g/mol
InChI Key: YXRDRTMMQXNDIW-UHFFFAOYSA-N
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Description

4-Bromo-5-hydroxy-2-nitrobenzoic acid is an aromatic compound with a bromine, hydroxyl, and nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-hydroxy-2-nitrobenzoic acid typically involves the nitration of 4-bromo-2-hydroxybenzoic acid. The nitration process can be carried out using fuming nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration reactions using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-hydroxy-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can facilitate the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the bromine atom.

Major Products Formed

    Oxidation: Formation of 4-bromo-5-nitro-2-benzoquinone.

    Reduction: Formation of 4-bromo-5-hydroxy-2-aminobenzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-5-hydroxy-2-nitrobenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-hydroxy-2-nitrobenzoic acid depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds and interact with biological targets. The bromine atom can influence the compound’s reactivity and binding affinity to various molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-hydroxybenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Bromo-2-hydroxybenzoic acid: Similar structure but with different substitution patterns, leading to variations in chemical properties and reactivity.

    4-Bromo-2-nitrobenzoic acid: Similar but lacks the hydroxyl group, affecting its hydrogen bonding capabilities and solubility.

Uniqueness

4-Bromo-5-hydroxy-2-nitrobenzoic acid is unique due to the presence of all three functional groups (bromine, hydroxyl, and nitro) on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-bromo-5-hydroxy-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO5/c8-4-2-5(9(13)14)3(7(11)12)1-6(4)10/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRDRTMMQXNDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)Br)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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